Tert-butyl 1H-imidazol-4-ylcarbamate
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Overview
Description
Tert-butyl 1H-imidazol-4-ylcarbamate is a chemical compound with the molecular formula C8H13N3O2. It is a white crystalline solid that is soluble in organic solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 1H-imidazol-4-ylcarbamate typically involves the reaction of 1H-imidazole-4-carboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure efficiency and safety .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 1H-imidazol-4-ylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like tert-butyl hydroperoxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo substitution reactions where the tert-butyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: tert-butyl hydroperoxide, BF3·OEt2 as a Lewis acid, at 80°C under solvent-free conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles in the presence of a base like sodium hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives, while substitution reactions can produce a variety of substituted imidazoles .
Scientific Research Applications
Tert-butyl 1H-imidazol-4-ylcarbamate has numerous applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of tert-butyl 1H-imidazol-4-ylcarbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The exact molecular targets and pathways are still under investigation, but it is believed to interact with proteins and nucleic acids, affecting their function and activity .
Comparison with Similar Compounds
- Tert-butyl 1-methyl-1H-imidazol-4-ylcarbamate
- Tert-butyl 3-formyl-1H-indol-4-ylcarbamate
- Tert-butyl {2-[4-(trifluoromethyl)pyrimidin-2-yl]propan-2-yl}carbamate
Comparison: Tert-butyl 1H-imidazol-4-ylcarbamate is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
tert-butyl N-(1H-imidazol-5-yl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c1-8(2,3)13-7(12)11-6-4-9-5-10-6/h4-5H,1-3H3,(H,9,10)(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJNNJHSBTRIYHA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN=CN1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70339713 |
Source
|
Record name | tert-butyl N-(1H-imidazol-5-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70339713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34665-48-0 |
Source
|
Record name | tert-butyl N-(1H-imidazol-5-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70339713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl N-(1H-imidazol-4-yl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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